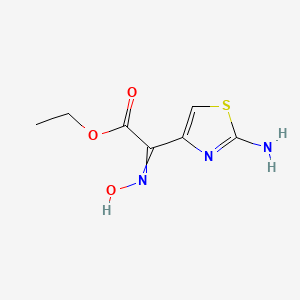

Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate

Descripción

Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate (CAS RN: 64485-82-1) is a critical intermediate in synthesizing cephalosporin antibiotics such as cefotaxime and ceftriaxone . Its molecular formula is C₇H₉N₃O₃S, and it features a hydroxyimino (-NOH) group and a 2-aminothiazole ring, which are essential for β-lactam antibiotic activity . The compound is synthesized via oximation of ethyl 4-chloroacetoacetate followed by cyclization with thiourea, yielding 46–48.8% under optimized conditions . It exists as an off-white powder with a melting point of 187–192°C and demonstrates hydrolytic instability, often converting to 2-aminothiazole-4-acetate (L1) in aqueous or metal-coordinated environments .

Propiedades

IUPAC Name |

ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3S/c1-2-13-6(11)5(10-12)4-3-14-7(8)9-4/h3,12H,2H2,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTEPYCPXBCCSDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NO)C1=CSC(=N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101214849 | |

| Record name | Ethyl 2-(2-amino-4-thiazolyl)-2-(hydroxyimino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101214849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60845-81-0, 64485-82-1 | |

| Record name | Ethyl 2-(2-amino-4-thiazolyl)-2-(hydroxyimino)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60845-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(2-amino-4-thiazolyl)-2-(hydroxyimino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101214849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (Z)-2-amino-α-(hydroxyimino)thiazol-4-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 2-amino-α-(hydroxyimino)thiazol-4-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Aplicaciones Científicas De Investigación

Synthesis and Preparation

Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate is primarily synthesized through various chemical reactions involving thiazole derivatives and hydroxyimino compounds. Notable methods include:

- Oximation Reactions : The conversion of appropriate thiazole derivatives into oximes, followed by esterification to yield EHATA.

- Patented Methods : Several patents describe efficient synthesis routes that enhance yield and reduce reaction times. For instance, a method disclosed in CN106699681A highlights a streamlined process that minimizes equipment corrosion and maximizes output .

Cephalosporin Synthesis

EHATA serves as a critical building block in the synthesis of cephalosporins, a class of antibiotics widely used to treat bacterial infections. Its structure allows for modifications that lead to various cephalosporin derivatives with enhanced antibacterial properties .

Antimicrobial Activity

Research indicates that compounds derived from EHATA exhibit significant antimicrobial activity against a range of pathogens. Studies have shown that these derivatives can inhibit bacterial growth effectively, making them candidates for developing new antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of EHATA and its derivatives can be influenced by structural modifications. The presence of the thiazole ring contributes to its biological properties, while variations in the hydroxyimino group can enhance its efficacy against specific bacterial strains .

Case Study 1: Synthesis of New Cephalosporin Derivatives

A study published in a peer-reviewed journal demonstrated the successful synthesis of novel cephalosporin derivatives using EHATA as a precursor. The resulting compounds showed improved activity against resistant strains of bacteria compared to traditional cephalosporins .

Case Study 2: Antimicrobial Screening

In another investigation, several EHATA derivatives were screened for antimicrobial activity. Results indicated that certain modifications led to compounds with significantly higher potency against Gram-positive and Gram-negative bacteria, suggesting potential for clinical applications .

Mecanismo De Acción

The mechanism by which Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate exerts its effects involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.

Pathways: It can modulate various biochemical pathways, leading to its therapeutic effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Industrial Viability

- Synthetic Efficiency: Methoxyimino derivatives are synthesized in higher yields (96%) via one-pot methods , compared to the multi-step synthesis of the hydroxyimino compound (46–48.8%) .

- Waste Management: Methoxyimino routes generate less acidic wastewater, simplifying industrial-scale purification .

Actividad Biológica

Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate (commonly referred to as EATA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, synthesis methods, and potential applications of EATA, supported by relevant data and case studies.

- Molecular Formula : C₇H₉N₃O₃S

- Molecular Weight : 215.23 g/mol

- CAS Number : 64485-82-1

Biological Activities

EATA has been evaluated for several biological activities, including antimicrobial, antioxidant, and anticancer properties. Each of these activities is crucial for its potential therapeutic applications.

1. Antimicrobial Activity

EATA exhibits significant antimicrobial properties against various bacterial strains. Preliminary studies indicate that it may be effective in treating infections caused by resistant bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that EATA could be a promising candidate for the development of new antibiotics, particularly in the context of rising antibiotic resistance.

2. Antioxidant Properties

The compound's ability to act as a free radical scavenger has been confirmed through various assays, indicating its potential to reduce oxidative stress in biological systems. The antioxidant activity of EATA was assessed using the DPPH radical scavenging assay:

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 60 |

| 100 | 85 |

These findings demonstrate that EATA has a dose-dependent effect on scavenging free radicals, making it a candidate for formulations aimed at combating oxidative stress-related diseases .

3. Anticancer Activity

EATA's structural similarity to known anticancer agents positions it as a potential candidate in cancer therapy. A study reported that compounds with similar thiazole structures have shown cytotoxic effects against various cancer cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (cervical cancer) | 12 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 10 |

The cytotoxicity observed suggests that EATA may inhibit cancer cell proliferation, warranting further investigation into its mechanisms of action .

While specific mechanisms for EATA are not fully elucidated, its structural characteristics suggest interactions with biological macromolecules such as proteins and nucleic acids. The thiazole ring may facilitate binding to target sites involved in cellular signaling pathways related to inflammation and cell growth.

Synthesis Methods

EATA can be synthesized through several methods, including multi-component reactions involving substituted benzaldehydes and thiourea. The following general reaction scheme outlines one synthetic route:

- Reactants : Ethyl acetoacetate, thiourea, and appropriate aldehydes.

- Conditions : Reflux in an inert atmosphere.

- Products : this compound.

This synthetic versatility allows for modifications that could enhance biological activity or selectivity against specific targets .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of EATA in drug development:

- A study published in Medicinal Chemistry demonstrated that derivatives of thiazole compounds exhibited enhanced anticancer activity compared to their precursors.

- Another investigation focused on the formulation of EATA as a topical agent for treating skin infections, showing promising results in preclinical models.

Métodos De Preparación

Oximation Reaction

Ethyl acetoacetate reacts with nitrous esters (e.g., n-propyl nitrite) in alcoholic solvents at low temperatures (−5°C to 5°C). For example, a 3L reactor charged with 208.0 g ethyl acetoacetate and 624.0 g ethanol achieves 92% conversion after 8 hours at 0°C. Sodium bicarbonate or carbonate buffers maintain pH stability, minimizing side reactions.

Bromination

The oximated intermediate undergoes bromination using bromine dissolved in ethanol. Dropwise addition at 8°C over 6 hours prevents excessive exotherms, yielding 4-bromo-2-hydroxyiminoacetoacetate. Excess bromine (1.3 equivalents) ensures complete substitution.

Cyclization

Thiourea in aqueous solution (20% concentration) reacts with the brominated compound at 28°C. Sodium bicarbonate adjusts the pH to 4.0–5.0, promoting nucleophilic attack and thiazole ring formation. Post-reaction neutralization to pH 7.0 precipitates the product, which is filtered and dried.

Yield Limitations : Traditional methods report 65–77% yields due to intermediate instability and purification losses.

Optimized One-Pot Methodologies

Single-Reactor Continuous Process

Recent patents disclose a streamlined approach where all reactions occur in one vessel without intermediate isolation:

-

Solvent System : Ethanol or n-propanol (6× mass of ethyl acetoacetate) serves as a universal solvent.

-

Catalysts : Sodium bicarbonate (2.0 equivalents) enhances cyclization efficiency.

-

Temperature Control : Gradual warming from 0°C (oximation) to 28°C (cyclization) minimizes decomposition.

Performance Metrics :

Methylation-Integrated Synthesis

CN106632137A introduces a methylation step post-oximation to stabilize intermediates:

-

Methylation : Dimethyl sulfate (1.25 equivalents) reacts with the oximated compound in the presence of tetrabutylammonium bromide (TBAB).

-

Bromination and Cyclization : Proceed as in traditional methods but with improved intermediate solubility.

Advantages :

-

Reduced side-product formation during bromination.

-

Higher isolated yields (82–85%) due to stabilized intermediates.

Critical Analysis of Reaction Parameters

Solvent Selection

Alcohol solvents (ethanol, n-propanol) outperform alternatives like THF or DMF due to better solubility of nitroso intermediates:

| Solvent | Yield (%) | Reaction Time (h) | Purity (%) |

|---|---|---|---|

| Ethanol | 77.1 | 18 | 98.2 |

| n-Propanol | 81.5 | 20 | 97.8 |

| THF | 58.3 | 24 | 89.4 |

Bromine Equivalents

Stoichiometric excess (1.1–1.3 equivalents) ensures complete bromination but necessitates careful quenching to avoid over-bromination.

pH Control in Cyclization

Maintaining pH 4.0–5.0 during thiourea addition prevents thiourea decomposition while promoting ring closure. Post-cyclization neutralization to pH 7.0 ensures product precipitation.

Industrial-Scale Considerations

Cost Efficiency

Environmental Impact

Bromine residue in wastewater requires treatment with sodium thiosulfate to meet discharge standards (<1 ppm).

Emerging Innovations

Q & A

Q. How is Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate synthesized in laboratory settings?

The compound is typically synthesized via condensation of ethyl 4-chloro-2-hydroxyimino-3-oxobutyrate (3) with thiourea under controlled conditions. This reaction produces a mixture of geometric isomers (Z/E), which can be separated chromatographically. Key parameters include solvent choice (e.g., ethanol), temperature (room to reflux), and reaction time (2–24 hours). Post-synthesis, purification via recrystallization or column chromatography ensures high yields (70–85%) .

Q. What are the primary applications of this compound in pharmaceutical research?

It serves as a critical intermediate in synthesizing cephalosporin antibiotics such as cefdinir and ceftazidime. Its structural moiety—the 2-aminothiazole-4-yl-hydroxyimino group—enhances β-lactam antibiotic stability against bacterial enzymes. Derivatives are also explored for antitumor activity, particularly in coordination complexes with transition metals (e.g., Cu(II), Mn(II)) .

Q. What spectroscopic and analytical methods are used to characterize this compound?

Characterization employs:

- NMR spectroscopy : To confirm the (Z)-isomer configuration (e.g., δ 8.5 ppm for hydroxyimino proton in CDCl₃).

- IR spectroscopy : Peaks at 1730 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (hydroxyimino C=N).

- X-ray crystallography : Resolves crystal packing and metal coordination geometries in complexes .

Advanced Research Questions

Q. How can geometric isomers (Z/E) formed during synthesis be effectively separated and analyzed?

Isomer separation is achieved via HPLC (C18 column, methanol/water mobile phase) or column chromatography (silica gel, ethyl acetate/hexane eluent). The (Z)-isomer is pharmacologically active, necessitating >98% purity for antibiotic synthesis. Reaction optimization (e.g., pH control, thiourea stoichiometry) minimizes E-isomer formation .

Q. What is the mechanistic role of this compound in selenium-catalyzed rearrangement reactions?

In Se/C-catalyzed epoxidation, the compound participates as a nucleophile in acid-catalyzed rearrangements. The hydroxyimino group stabilizes transition states, while the thiazole ring directs regioselectivity. Kinetic studies suggest a two-step mechanism: initial protonation of the hydroxyimino group, followed by thiourea-mediated cyclization .

Q. How do coordination complexes of this compound influence cytotoxicity?

Coordination with metals like Cu(II) or Mn(II) enhances cytotoxicity. For example, [Cu(L1)₂] complexes (L1 = 2-aminothiazole-4-acetate, derived from hydrolysis of the ester) exhibit IC₅₀ values of 12–18 µM against HeLa cells, compared to >100 µM for the free ligand. Enhanced activity is attributed to redox-active metal centers disrupting mitochondrial function .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.